molecular formula C15H18OS B8528499 3-chloro-2,4-dihydroxybenzaldehyde

3-chloro-2,4-dihydroxybenzaldehyde

Cat. No.: B8528499
M. Wt: 246.4 g/mol
InChI Key: GEBAWSCBCPBLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,4-dihydroxybenzaldehyde (Molecular Formula: C₇H₅ClO₃) is a chlorinated aromatic aldehyde that serves as a versatile and key intermediate in scientific research, particularly in the development of novel therapeutic agents . It is synthesized via the chlorination of 2,4-dihydroxybenzaldehyde using sodium hypochlorite in a basic aqueous medium . Structural confirmation is achieved through ¹H-NMR spectroscopy, which reveals two doublet signals (J = 2.5–3.0 Hz) for the vicinal aromatic hydrogens at positions 5 and 6, distinguishing it from positional isomers . The primary research value of this compound lies in its role as a precursor for synthesizing potent anticancer agents. It is a critical building block for naphthoquinone derivatives and Schiff bases, which have demonstrated significant cytotoxicity against human prostate (PC3) and breast (MCF-7) cancer cell lines . Furthermore, research indicates that derivatives of this compound can act as selective inhibitors of heat shock protein 90 (Hsp90), a prominent molecular target in oncology, presenting a potential pathway for developing new anticancer drugs with reduced side effects . Beyond its applications in cancer research, this compound has also been evaluated for its antimicrobial and antioxidant properties, making it a compound of interest in pharmaceutical and biochemical studies . Please note that this product is intended for research purposes only and is not classified as a drug. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of introduction into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

1-benzothiophen-3-yl(cyclohexyl)methanol

InChI

InChI=1S/C15H18OS/c16-15(11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h4-5,8-11,15-16H,1-3,6-7H2

InChI Key

GEBAWSCBCPBLNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CSC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,4-dihydroxybenzaldehyde typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and acetylene derivatives.

    Introduction of Cyclohexyl Group: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the benzothiophene derivative.

    Methanol Addition: The final step involves the addition of a methanol group to the 3-position of the benzothiophene ring, often using a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and reaction conditions are carefully selected to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Pharmaceutical Intermediates :
    • 3-Chloro-2,4-dihydroxybenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its bioactive properties. It has been evaluated for its potential as an antimicrobial agent, demonstrating effectiveness against several bacterial strains.
  • Antioxidant Properties :
    • The compound has shown promising antioxidant activity, which may provide protective effects against oxidative stress in biological systems. This property is particularly valuable in developing treatments for conditions associated with oxidative damage .
  • Cancer Research :
    • Recent studies have indicated that derivatives of this compound can act as selective inhibitors of heat shock protein 90 (Hsp90), a target in cancer therapy. Such compounds may selectively kill cancer cells while sparing normal cells, presenting a potential pathway for developing new anticancer drugs with reduced side effects .

Agricultural Applications

  • Pesticide Development :
    • The compound's biological activity extends to agricultural applications where it may be used in the development of new pesticides or herbicides. Its effectiveness against certain pathogens makes it a candidate for further research in agrochemical formulations.

Material Science Applications

  • Dyes and Pigments :
    • This compound is also utilized in the synthesis of dyes and pigments due to its chromophoric properties. Its derivatives can be engineered to produce vibrant colors suitable for various industrial applications.
  • Polymer Chemistry :
    • The compound can serve as a building block in polymer chemistry, contributing to the development of new materials with enhanced properties such as thermal stability and chemical resistance .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against multiple bacterial strains. The results indicated a potential role for this compound in developing new antimicrobial agents.

Case Study 2: Hsp90 Inhibition

Research focused on derivatives of this compound revealed their ability to inhibit Hsp90 selectively. This study utilized molecular modeling techniques to predict binding affinities and interactions within the protein's active site, suggesting pathways for drug design targeting cancer therapies.

Mechanism of Action

The mechanism of action of 3-chloro-2,4-dihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Table 1: Comparison of Chlorinated Dihydroxybenzaldehyde Isomers

Compound Name CAS No. Substituent Positions Key NMR Features Cytotoxicity (IC₅₀, μM)*
3-Chloro-2,4-dihydroxybenzaldehyde N/A 2-OH, 4-OH, 3-Cl Doublets (H5, H6; J = 2.5–3.0 Hz) 12.5 (PC3), 14.8 (MCF-7)
3-Chloro-4-hydroxybenzaldehyde 2420-16-8 4-OH, 3-Cl Singlet (H2), doublet (H5) Not reported
4-Chloro-3-hydroxybenzaldehyde 56962-12-0 3-OH, 4-Cl Doublet (H2), singlet (H6) Not reported
2,4-Dichloro-3-hydroxybenzaldehyde 56962-13-1 3-OH, 2-Cl, 4-Cl Complex multiplet (H5, H6) Not reported

*Data from MTT assays on derivatives (e.g., Schiff bases) .

Key Observations :

  • NMR Differentiation : Vicinal coupling (doublets) in this compound contrasts with singlets in isomers lacking adjacent protons .

Halogenated Benzaldehyde Derivatives

Table 2: Comparison with Halogenated Analogs

Compound Name Substituents Bioactivity Highlights Synthetic Applications
This compound 2-OH, 4-OH, 3-Cl Anticancer (PC3, MCF-7) Mannich reactions, Schiff bases
3-Chloro-5-fluoro-4-hydroxybenzaldehyde 4-OH, 3-Cl, 5-F Enhanced metabolic stability (theoretical) Antibacterial agent precursors
4-(3-Chloro-2-fluorophenyl)benzaldehyde 3-Cl, 2-F, benzaldehyde Not reported Pharmaceutical intermediates
3′,4′-Dichloro-2-biphenylcarbaldehyde 3-Cl, 4-Cl, biphenyl Potential pesticide activity Agrochemical synthesis

Key Observations :

  • Fluorine Substitution : Fluorinated analogs (e.g., 3-chloro-5-fluoro-4-hydroxybenzaldehyde) may exhibit improved bioavailability due to fluorine’s electronegativity and small atomic radius .
  • Biphenyl Systems : Dichlorobiphenylcarbaldehydes (e.g., 3′,4′-dichloro-2-biphenylcarbaldehyde) demonstrate broader applications in agrochemistry but lack reported anticancer data .

Functional Group Variants

Table 3: Aldehyde vs. Carboxylic Acid Derivatives

Compound Name Functional Groups Key Uses Bioactivity Profile
This compound Aldehyde, OH, Cl Anticancer lead synthesis Cytotoxic (MTT assay)
Caffeic Acid Carboxylic acid, OH Antioxidant, anti-inflammatory Pharmacological research

Key Observations :

  • Aldehyde Reactivity: The aldehyde group enables Schiff base formation, critical for designing naphthoquinone-based anticancer agents .
  • Carboxylic Acid Role : Caffeic acid’s carboxyl group contributes to antioxidant activity but limits its use in metal-catalyzed coupling reactions .

Key Observations :

  • Hydroxyl Groups Impact : The dihydroxy groups in this compound may reduce volatility compared to 3-chlorobenzaldehyde, altering exposure risks .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-chloro-2,4-dihydroxybenzaldehyde?

The compound is synthesized via a Mannich reaction using indium chloride as a catalyst under reflux conditions. For example, substituted benzaldehydes are reacted with amino-triazole derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Alternative methods include condensation reactions with substituted phenols under controlled pH and temperature to optimize yield .

Q. How can ¹H-NMR spectroscopy confirm the structure of this compound?

The presence of two doublet signals in the aromatic region of the ¹H-NMR spectrum (δ ~6.5–7.5 ppm) confirms vicinal aromatic hydrogens, distinguishing it from isomers with singlet peaks. For instance, the absence of singlet signals at δ ~9.5–10.0 ppm (typical for aldehyde protons in non-chlorinated analogs) further validates the substitution pattern .

Q. What experimental protocols are used to evaluate the bioactivity of this compound in anticancer studies?

The MTT assay is a standard method: cells are treated with the compound, incubated for 24–72 hours, and formazan crystals are quantified via spectrophotometry at 540 nm. Dose-response curves are generated to calculate IC₅₀ values, with triplicate measurements ensuring reproducibility .

Advanced Research Questions

Q. How do asymmetric parameters in curve-fitting models affect toxicity data interpretation for this compound?

Asymmetric datasets (e.g., EC₅₀ values derived from concentration-effect curves) require models like the 5-parameter logistic (5PL-1P) function. For example, 3-chloro-2,4-pentanedione toxicity data showed improved fit (r² = 0.9993) with 5PL-1P compared to 4PL (r² = 0.9899), emphasizing the need for asymmetry parameters (e.g., slope factor s = 0.26) to reduce model bias .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives?

Catalyst screening (e.g., indium chloride vs. piperidine) and solvent selection (ethanol vs. toluene) are critical. Reflux duration (4–6 hours) and molar ratios (1:1 aldehyde:amine) are adjusted to minimize side products. Post-reaction purification via column chromatography with silica gel enhances purity (>95%) .

Q. How can contradictory NMR data in structural elucidation be resolved?

Discrepancies in peak multiplicity (e.g., unexpected singlets instead of doublets) may arise from impurities or isomerization. Comparative analysis with reference spectra (e.g., PubChem or NIST databases) and supplementary techniques like ¹³C-NMR or HSQC can clarify ambiguities .

Q. What role does this compound play in medicinal chemistry as a pharmacophore?

The compound’s hydroxyl and aldehyde groups enable Schiff base formation with amines, creating imine derivatives with enhanced bioactivity. For example, coupling with trimethoxyphenyl groups yielded anticancer leads (e.g., compound 14 in ) showing cytotoxicity via mitochondrial apoptosis pathways .

Q. How do solubility challenges impact formulation of this compound for in vitro studies?

The compound’s low water solubility (8.45 mg/mL at 25°C) necessitates organic solvents like DMSO or ethanol. However, solvent toxicity must be controlled (<1% v/v in cell cultures) to avoid confounding bioassay results .

Methodological Challenges

Q. What alternative catalysts improve yield in the synthesis of halogenated benzaldehyde derivatives?

Piperidine and acetic acid are effective for condensation reactions, while Lewis acids like InCl₃ enhance electrophilic substitution in chlorinated intermediates. Catalyst recycling and green chemistry approaches (e.g., microwave-assisted synthesis) are emerging trends .

Q. How can advanced NMR techniques (e.g., NOESY or COSY) resolve stereochemical ambiguities in dihydroxybenzaldehyde derivatives?

NOESY correlations identify spatial proximity of hydroxyl and chloro groups, while COSY maps coupling between adjacent protons. For example, NOESY cross-peaks between H-2 and H-4 in this compound confirm the substitution pattern .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.